N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13311506
InChI: InChI=1S/C12H12FN5S/c13-9-4-3-5-11(16-9)18-17-10(14)8-19-12-6-1-2-7-15-12/h1-7H,8H2,(H2,14,17)(H,16,18)
SMILES: C1=CC=NC(=C1)SCC(=NNC2=NC(=CC=C2)F)N
Molecular Formula: C12H12FN5S
Molecular Weight: 277.32 g/mol

N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide

CAS No.:

Cat. No.: VC13311506

Molecular Formula: C12H12FN5S

Molecular Weight: 277.32 g/mol

* For research use only. Not for human or veterinary use.

N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide -

Specification

Molecular Formula C12H12FN5S
Molecular Weight 277.32 g/mol
IUPAC Name N'-[(6-fluoropyridin-2-yl)amino]-2-pyridin-2-ylsulfanylethanimidamide
Standard InChI InChI=1S/C12H12FN5S/c13-9-4-3-5-11(16-9)18-17-10(14)8-19-12-6-1-2-7-15-12/h1-7H,8H2,(H2,14,17)(H,16,18)
Standard InChI Key RPQLICKVSCQOIU-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)SCC(=NNC2=NC(=CC=C2)F)N
Canonical SMILES C1=CC=NC(=C1)SCC(=NNC2=NC(=CC=C2)F)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N'-[(6-Fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide (CAS: VC13311506) belongs to the aminopyridine class, featuring a fluorinated pyridine ring connected via an amino group to a sulfanyl-containing ethanimidamide backbone. Its molecular formula is C₁₂H₁₂FN₅S, with a molecular weight of 277.32 g/mol. The IUPAC systematic name reflects its substitution pattern: N'-[(6-fluoropyridin-2-yl)amino]-2-pyridin-2-ylsulfanylethanimidamide.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₂FN₅S
Molecular Weight277.32 g/mol
IUPAC NameN'-[(6-fluoropyridin-2-yl)amino]-2-pyridin-2-ylsulfanylethanimidamide
InChI KeyInChI=1S/C12H12FN5S/c13-9-4-3-5-11(16-9)18-17-10(14)8-19-12-6-1-2-7-15-12

Structural Features and Stereoelectronic Properties

The compound’s structure comprises two pyridine rings: one fluorinated at the 6-position and another bearing a sulfanyl group at the 2-position. The ethanimidamide linker introduces a planar, conjugated system that may enhance π-π stacking interactions with biological targets. Fluorine’s electronegativity (χ = 4.0) and sulfur’s polarizability (atomic radius: 1.04 Å) create a dipole moment favoring interactions with hydrophobic pockets in enzymes or receptors.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide typically involves multi-step coupling reactions. A plausible route includes:

  • Fluoropyridine Amination: 6-Fluoropyridin-2-amine reacts with a bromoethyl intermediate under basic conditions to form the amino linkage.

  • Sulfanyl Group Introduction: Thiol-disulfide exchange between 2-mercaptopyridine and a chloroethyl precursor yields the sulfanyl moiety.

  • Imidamide Formation: Condensation with nitriles or amidines finalizes the ethanimidamide structure.

Optimization Challenges

Key challenges include controlling regioselectivity during fluoropyridine functionalization and minimizing sulfur oxidation. Reaction temperatures are maintained below 60°C to prevent decomposition, while inert atmospheres (N₂/Ar) preserve sulfanyl group integrity. Purification via silica gel chromatography and recrystallization from ethanol/water mixtures yields products with >95% purity, as confirmed by HPLC and ¹H-NMR.

Table 2: Representative Reaction Conditions

StepReagentsTemperatureTimeYield
AminationK₂CO₃, DMF50°C12 h78%
Sulfanyl Incorporation2-Mercaptopyridine, Et₃NRT6 h85%
Imidamide FormationNH₄Cl, MeCN40°C24 h65%

Biological Activity and Mechanistic Insights

Putative Targets and Mechanisms

While direct biological data for this compound remain unpublished, structural analogs demonstrate activity against kinase enzymes and microbial targets. The fluoropyridine moiety may mimic ATP’s adenine ring, enabling competitive inhibition of kinases . Simultaneously, the sulfanyl group could disrupt bacterial thioredoxin reductase via sulfur-sulfur bond interactions.

Comparative Analysis with Analogues

Replacing the 6-fluoro group with methyl (as in 2-amino-6-methylpyridine) reduces electronegativity but enhances lipophilicity (clogP: 1.2 vs. 0.8), potentially altering membrane permeability . Similarly, substituting the sulfanyl group with oxygen decreases polar surface area (PSA: 98 Ų → 85 Ų), impacting solubility.

Future Research Directions

Synthetic Methodology Advancements

Developing catalytic asymmetric routes could yield enantiomerically pure variants, addressing chirality-dependent bioactivity. Transition metal catalysts (e.g., Pd/Cu) may enable C–N cross-coupling at lower temperatures (<40°C), improving yields.

Target Identification and Validation

High-throughput screening against kinase libraries (e.g., Eurofins Panlabs) will clarify specificity profiles. Subsequent SAR studies modifying the fluoropyridine and sulfanyl groups could optimize potency and reduce off-target effects.

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